

Biological properties of Iriomoteolide 1a and its analogs

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Compound of Interest

Compound Name: *Iriomoteolide 1a*

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An In-Depth Technical Guide to the Biological Properties of Iriomoteolide-1a and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iriomoteolide-1a is a 20-membered marine macrolide isolated from the benthic dinoflagellate *Amphidinium* sp.^{[1][2]} It exhibits exceptionally potent cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values in the low nanomolar to picomolar range.^{[3][4][5][6]} For over a decade, its complex stereostructure remained elusive, hindering detailed biological investigation. However, recent advancements in total synthesis and spectroscopic analysis have successfully elucidated the correct structure, reigniting interest in its therapeutic potential.^[7] This guide provides a comprehensive overview of the known biological properties of Iriomoteolide-1a and its analogs, focusing on its cytotoxic profile, mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization.

Cytotoxic Activity of Iriomoteolide-1a and Analogs

Iriomoteolide-1a demonstrates potent and selective cytotoxicity against various human cancer cell lines. Its activity is most pronounced against hematopoietic cancer cell lines. The natural analog, Iriomoteolide-1b, which differs structurally, shows significantly reduced potency.^{[7][8]} Notably, early synthetic efforts based on a misassigned structure yielded compounds with no

discernible cytotoxic activity, highlighting the critical importance of stereochemistry for the biological function of this macrolide.^{[4][9]}

Table 1: Comparative In Vitro Cytotoxicity Data

Compound	Cell Line	Cell Type	IC50 (ng/mL)	IC50 (nM)	Reference(s))
Iriomoteolide-1a (Natural)	DG-75	Human B lymphocyte	2	~3.8	[3][4][5]
Raji	Human B lymphocyte (EBV-infected)	3	~5.7	[3][4][5]	
Iriomoteolide-1b (Natural)	DG-75	Human B lymphocyte	900	~1711	[7][8]
Proposed Structure (Synthetic)	Various	-	No appreciable cytotoxicity	-	[4][9]
Diastereomers (Synthetic)	Various	-	No appreciable cytotoxicity	-	[4][9]

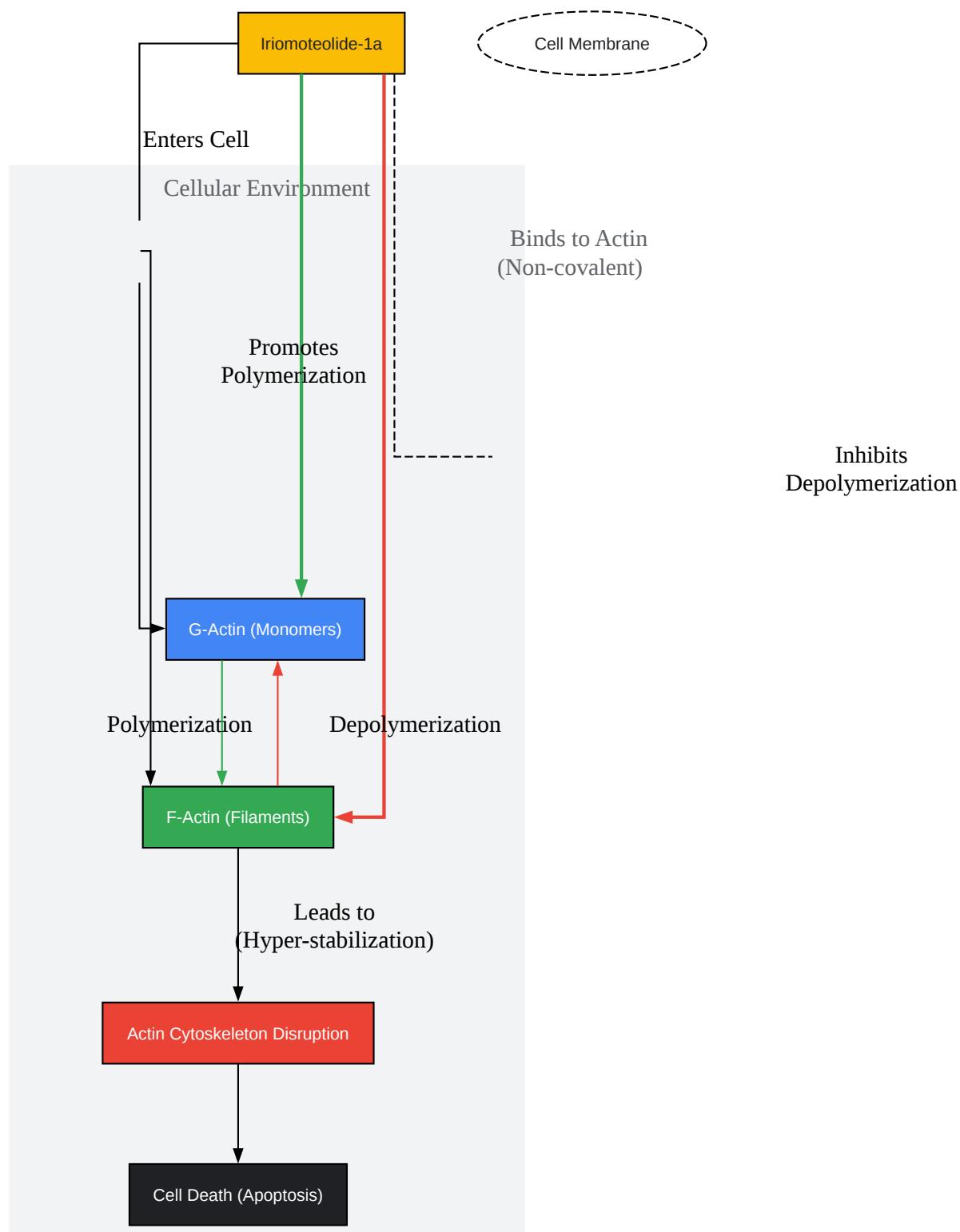
Mechanism of Action: Disruption of the Actin Cytoskeleton

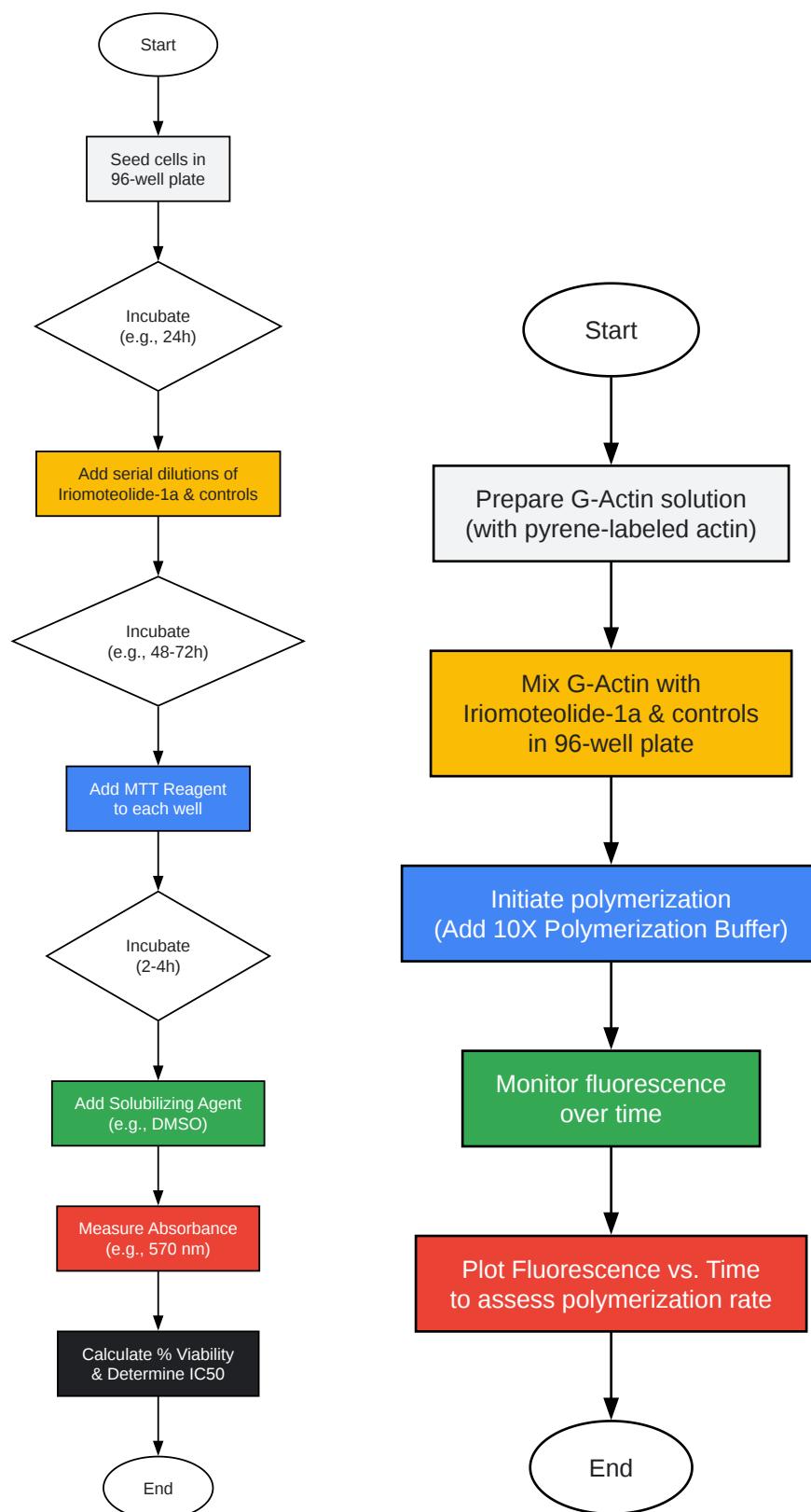
While the precise mechanism for Iriomoteolide-1a has not been fully elucidated, studies on its close analog, Iriomoteolide-3a, have identified the actin cytoskeleton as its primary cellular target.^[2] Unlike many cytotoxic agents that target microtubules, iriomoteolides appear to function by stabilizing filamentous actin (F-actin).

This mechanism involves:

- Enhanced Polymerization: Iriomoteolides increase the rate of polymerization of globular actin (G-actin) into F-actin filaments.[2]
- Inhibition of Depolymerization: They stabilize the existing actin filaments, preventing their natural depolymerization.[2]

This disruption of the highly dynamic G-actin/F-actin equilibrium leads to profound changes in cellular morphology, including cell shrinkage and the loss of essential microfilament bundles (stress fibers).[2] This ultimately compromises cellular processes reliant on a functional cytoskeleton, such as cell motility, division, and signaling, leading to cell death. The interaction with actin is believed to be non-covalent and reversible.[2]



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